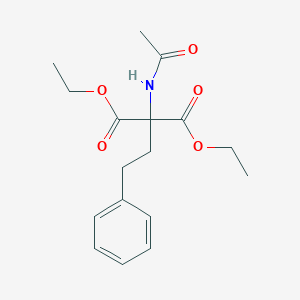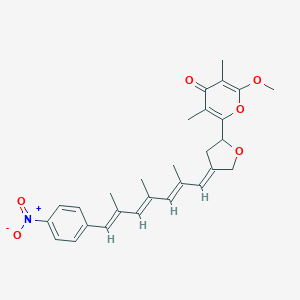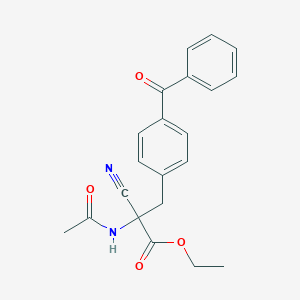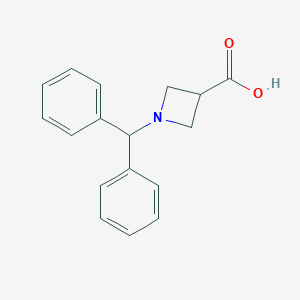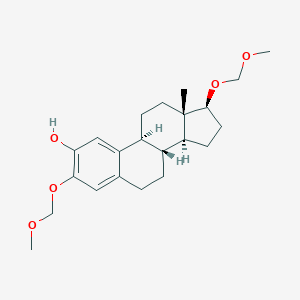
1,3-ジエチル-5,6-ジアミノウラシル
概要
説明
1,3-Diethyl-5,6-diaminouracil is an organic compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol It is a derivative of uracil, a pyrimidine nucleobase found in RNA
科学的研究の応用
1,3-Diethyl-5,6-diaminouracil has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of dyes and other organic compounds.
作用機序
Target of Action
1,3-Diethyl-5,6-diaminouracil, also known as 5,6-Diamino-1,3-diethyluracil, is a complex organic compound It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules including 1h-imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands .
Mode of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand.
Biochemical Pathways
It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules . These molecules are known to interact with adenosine receptors, which play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.
Result of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . This interaction can influence various physiological processes, including inflammation, neurotransmission, and vasodilation.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-5,6-diaminouracil can be synthesized through a multi-step process. One common method involves the reaction of ethyl pyruvic acid with isocyanate to generate a precursor, which is then heated and reacted under alkaline conditions to produce the target compound . Another method involves the use of microwave-assisted reactions, which offer a simple and efficient one-step synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones, including 1,3-diethyl-5,6-diaminouracil .
Industrial Production Methods: Industrial production of 1,3-diethyl-5,6-diaminouracil typically involves large-scale synthesis using the aforementioned methods. The use of controlled microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 1,3-Diethyl-5,6-diaminouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products:
類似化合物との比較
- 1,3-Diethyl-5,6-diamino-1H-pyrimidine-2,4-dione
- 1,3-Diethyl-5,6-aminouracil
- 6-Amino-1,3-diethyluracil
Uniqueness: 1,3-Diethyl-5,6-diaminouracil is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist sets it apart from other similar compounds .
特性
IUPAC Name |
5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSUETCFMBIADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404391 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-22-8 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Diethyl-5,6-diaminouracil in the synthesis of Istradefylline?
A: 1,3-Diethyl-5,6-diaminouracil (compound 7 in the paper) serves as a crucial building block in the synthesis of Istradefylline []. It reacts with (E)-3,4-dimethoxy cinnamoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and methylation to yield Istradefylline. The synthesis route highlights the importance of this diaminouracil derivative in constructing the core structure of Istradefylline.
Q2: Can you elaborate on the synthesis of 1,3-Diethyl-5,6-diaminouracil as described in the paper?
A: The paper outlines a synthetic route for 1,3-Diethyl-5,6-diaminouracil starting from N,N'-diethylurea and cyanoacetic acid []. The process involves a condensation reaction followed by cyclization to form a cyclic intermediate. This intermediate then undergoes nitrosation and subsequent reduction to yield the desired 1,3-Diethyl-5,6-diaminouracil. The authors report an overall yield of approximately 54% for this multi-step synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



